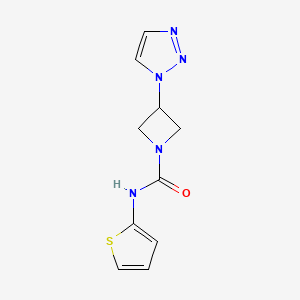![molecular formula C19H24N4O2S B2577366 5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone CAS No. 477762-16-6](/img/structure/B2577366.png)
5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone is a synthetic organic compound characterized by its complex molecular structure It features both heterocyclic and hydroxy functional groups, which lend themselves to a variety of chemical interactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone typically involves multi-step organic reactions. One common approach is as follows:
Step 1: Pyrrole Formation
Reactants: 2,5-dimethylpyrrole
Reaction Conditions: Acidic or basic catalysts at elevated temperatures
Reaction Type: Electrophilic aromatic substitution
Step 2: Thiophene Integration
Reactants: 2-thiophene carboxaldehyde
Reaction Conditions: Reflux with pyrrole under an inert atmosphere
Reaction Type: Aldol condensation
Step 3: Pyrazole Formation
Reactants: Hydrazine derivatives
Reaction Conditions: Heating under reflux with ethanol as a solvent
Reaction Type: Cyclization reaction
Step 4: Amination and Hydroxylation
Reactants: Various amine groups and appropriate hydroxylating agents
Reaction Conditions: Room temperature to slightly elevated temperatures
Reaction Type: Nucleophilic substitution and oxidative hydroxylation
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthetic routes with adjustments to ensure efficiency, safety, and cost-effectiveness. This includes optimizing reaction conditions, using more robust catalysts, and implementing continuous flow processes to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like KMnO4 or CrO3.
Reduction: Formation of alcohols and amines using reducing agents such as LiAlH4 or NaBH4.
Substitution: Reactions involving halogenation, alkylation, and acylation using reagents like Cl2, CH3I, and acetyl chloride respectively.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 under acidic or basic conditions
Reduction: LiAlH4, NaBH4 in anhydrous conditions
Substitution: Halogenating agents (e.g., Cl2), alkylating agents (e.g., CH3I), acylating agents (e.g., acetyl chloride)
Major Products Formed
Oxidation Products: Ketones and aldehydes
Reduction Products: Alcohols and primary or secondary amines
Substitution Products: Halogenated, alkylated, or acylated derivatives
科学的研究の応用
Chemistry
In chemistry, this compound serves as an intermediate for synthesizing more complex molecules and functional materials.
Biology
In biological research, it is used to study biochemical pathways and as a probe for understanding the interactions with various biomolecules.
Medicine
In medicine, potential applications include its use as a pharmacophore in drug design and development. Its unique structural features make it a candidate for therapeutic agents targeting specific diseases.
Industry
In industrial applications, it may be used in the development of specialty chemicals, coatings, and as a catalyst or catalyst precursor.
作用機序
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, altering their function or activity. Its heterocyclic components and functional groups facilitate binding to these targets, impacting biological pathways and cellular processes.
類似化合物との比較
Similar Compounds
3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-5-amine
5-hydroxy-3-hexanone derivatives
Uniqueness
5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone stands out due to its unique combination of pyrrole, thiophene, and pyrazole rings. This structure provides a distinctive set of properties and reactivity patterns compared to its analogs, making it valuable for specialized applications in research and industry.
特性
IUPAC Name |
5-[[5-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-3-yl]amino]-5-hydroxyhexan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-5-14(24)11-19(4,25)20-17-10-15(21-22-17)18-16(8-9-26-18)23-12(2)6-7-13(23)3/h6-10,25H,5,11H2,1-4H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDKYNHSPCDZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(C)(NC1=NNC(=C1)C2=C(C=CS2)N3C(=CC=C3C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-PHENOXYETHYL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE](/img/structure/B2577285.png)

![ethyl 2-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2577287.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2577292.png)
![3-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxaline-1-carboxamide](/img/structure/B2577293.png)
![2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2577294.png)
![2-Chloro-N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetamide](/img/structure/B2577296.png)
![butyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2577298.png)
![N-(4-fluorophenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B2577300.png)



